molecular formula C9H15F2NO4 B13609666 4-tert-Butoxycarbonylamino-2,2-difluoro-butyric acid

4-tert-Butoxycarbonylamino-2,2-difluoro-butyric acid

Cat. No.: B13609666
M. Wt: 239.22 g/mol
InChI Key: JMHKYNHCPLWQGE-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid is an organic compound belonging to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms on the butanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The presence of the Boc protecting group and fluorine atoms can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid can be compared with other similar compounds, such as:

These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and substitution patterns. The uniqueness of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid lies in the presence of the difluorobutanoic acid backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15F2NO4

Molecular Weight

239.22 g/mol

IUPAC Name

2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5-4-9(10,11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

JMHKYNHCPLWQGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)(F)F

Origin of Product

United States

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